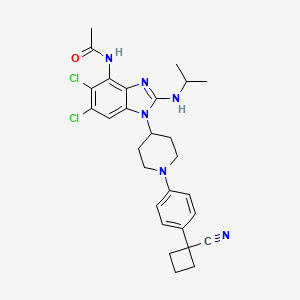

TRPV4 antagonist 4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H32Cl2N6O |

|---|---|

Molekulargewicht |

539.5 g/mol |

IUPAC-Name |

N-[5,6-dichloro-1-[1-[4-(1-cyanocyclobutyl)phenyl]piperidin-4-yl]-2-(propan-2-ylamino)benzimidazol-4-yl]acetamide |

InChI |

InChI=1S/C28H32Cl2N6O/c1-17(2)32-27-34-25-23(15-22(29)24(30)26(25)33-18(3)37)36(27)21-9-13-35(14-10-21)20-7-5-19(6-8-20)28(16-31)11-4-12-28/h5-8,15,17,21H,4,9-14H2,1-3H3,(H,32,34)(H,33,37) |

InChI-Schlüssel |

HKOYZUBWZOWYKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC1=NC2=C(C(=C(C=C2N1C3CCN(CC3)C4=CC=C(C=C4)C5(CCC5)C#N)Cl)Cl)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: TRPV4 Antagonist 4 (CAS 2918803-89-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the properties of TRPV4 antagonist 4, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This antagonist, also identified as compound 2b in scientific literature, has demonstrated significant potential in preclinical models of acute lung injury.

Core Properties and Biological Activity

This compound is a novel benzimidazole derivative with a cyanocyclobutyl moiety. Its fundamental properties and in vitro activity are summarized below.

| Property | Value | Reference |

| CAS Number | 2918803-89-9 | N/A |

| Molecular Formula | C28H32Cl2N6O | [1] |

| Molecular Weight | 539.50 g/mol | [1] |

| IC50 (Calcium Imaging) | 22.65 nM | [2] |

| Cytotoxicity (CC50) | > 100 µM | [2] |

In Vitro Efficacy

The antagonist has been shown to effectively inhibit TRPV4 channel activity in cellular assays.

| Assay | Experimental Details | Results | Reference |

| Whole-Cell Patch Clamp | Inhibition of GSK1016790A (100 nM)-induced TRPV4 whole-cell currents in TRPV4-CHO cells. | 77.1% inhibition of TRPV4 currents at -60 mV with 1 µM of the antagonist. | [2] |

| Endothelial Permeability | Suppression of lipopolysaccharide (LPS)-induced permeability in Human Umbilical Vein Endothelial Cells (HUVECs). | Effective suppression of the permeability response. |

In Vivo Efficacy

Preclinical evaluation in a mouse model of acute lung injury (ALI) has demonstrated the protective effects of this compound.

| Animal Model | Treatment Protocol | Key Findings | Reference |

| LPS-Induced Acute Lung Injury in Mice | Intraperitoneal (i.p.) administration of 1 mg/kg of the antagonist prior to LPS inhalation. | - Significantly reduced lung wet-to-dry (W/D) ratio.- Decreased protein concentration in bronchoalveolar lavage fluid (BALF).- Improved lung pathological scores. |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Calcium Imaging Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the TRPV4 channel (TRPV4-CHO) are cultured in standard growth medium.

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Addition: Various concentrations of this compound are pre-incubated with the cells.

-

TRPV4 Activation: The TRPV4 agonist GSK1016790A is added to stimulate calcium influx.

-

Signal Detection: Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the direct inhibitory effect of the antagonist on TRPV4 ion channel currents.

Methodology:

-

Cell Preparation: TRPV4-CHO cells are prepared for electrophysiological recording.

-

Pipette Solution (Intracellular): The patch pipette is filled with a solution containing (in mM): K+ gluconate, KCl, MgCl2, EGTA, and HEPES, adjusted to a physiological pH.

-

Bath Solution (Extracellular): The recording chamber is perfused with a solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, at a physiological pH.

-

Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is held at a specific voltage (e.g., -60 mV).

-

TRPV4 Activation and Inhibition: The TRPV4 agonist GSK1016790A is applied to elicit inward currents. Subsequently, this compound is co-applied to measure the inhibition of these currents.

-

Data Acquisition and Analysis: Current traces are recorded and analyzed to quantify the percentage of inhibition.

LPS-Induced Acute Lung Injury Mouse Model

Objective: To evaluate the in vivo efficacy of the antagonist in a model of acute lung injury.

Methodology:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Antagonist Administration: Mice are pre-treated with an intraperitoneal injection of this compound (1 mg/kg) or vehicle control.

-

LPS Challenge: After a specified time, mice are challenged with an inhalation of lipopolysaccharide (LPS) to induce lung injury.

-

Sample Collection: At a defined time point post-LPS challenge, mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with a saline solution to collect BALF. The total protein concentration in the BALF is measured as an indicator of vascular leakage.

-

Lung Wet-to-Dry (W/D) Ratio: The lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight). The W/D ratio is calculated as an index of pulmonary edema.

-

Histopathology: Lung tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for pathological examination and scoring of lung injury.

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway in Pathophysiology

The following diagram illustrates a simplified signaling cascade initiated by TRPV4 activation, which can be inhibited by this compound.

Caption: Simplified TRPV4 signaling pathway and point of inhibition.

Experimental Workflow for In Vivo Efficacy Study

The workflow for the preclinical evaluation of this compound in the acute lung injury model is depicted below.

Caption: Workflow for the in vivo LPS-induced acute lung injury study.

References

The Core Mechanism of Action of TRPV4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that is permeable to calcium (Ca²⁺). It is a polymodal sensor, activated by a diverse range of physical and chemical stimuli, including mechanical stress, changes in osmolarity, warm temperatures, and endogenous ligands such as arachidonic acid metabolites. Given its widespread expression and involvement in a multitude of physiological processes, ranging from vascular function to pain sensation, TRPV4 has emerged as a significant therapeutic target. Consequently, the development of selective TRPV4 antagonists has garnered considerable interest for the potential treatment of various pathologies, including pulmonary edema, heart failure, chronic pain, and certain inflammatory conditions. This guide provides an in-depth overview of the mechanism of action of TRPV4 antagonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.

Mechanism of Action of TRPV4 Antagonists

The primary mechanism of action of TRPV4 antagonists is the direct blockade of the TRPV4 ion channel. These antagonists are designed to bind to the channel protein, thereby preventing its activation and the subsequent influx of cations, most notably Ca²⁺. This inhibition of Ca²⁺ entry is the critical step in disrupting the downstream signaling cascades that are initiated by TRPV4 activation.

Upon activation, TRPV4 facilitates an increase in intracellular Ca²⁺ concentration. This Ca²⁺ influx acts as a second messenger, triggering a variety of cellular responses through the activation of downstream signaling pathways. By blocking this initial Ca²⁺ entry, TRPV4 antagonists effectively prevent the activation of these pathways.

Several potent and selective TRPV4 antagonists have been developed, including GSK2193874, HC-067047, and RN-1734. These compounds exhibit high affinity for the TRPV4 channel and display selectivity over other members of the TRP channel family. For instance, GSK2193874 is an orally active and selective blocker of TRPV4 that inhibits Ca²⁺ influx through both recombinant and native endothelial TRPV4 channels. Similarly, HC-067047 is a potent and selective antagonist that reversibly inhibits currents through human, mouse, and rat TRPV4 orthologs. RN-1734 also acts as a selective antagonist, effectively blocking both ligand- and hypotonicity-activated TRPV4 channels.

The therapeutic effects of these antagonists are realized by mitigating the pathological consequences of excessive TRPV4 activation. For example, in the context of heart failure-induced pulmonary edema, TRPV4 antagonists can prevent the increase in vascular permeability, thereby reducing fluid accumulation in the lungs. In models of neuropathic pain, these antagonists can attenuate the sensitization of nociceptors, leading to pain relief.

Quantitative Data on TRPV4 Antagonists

The potency of TRPV4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPV4-mediated response. The following tables summarize the IC50 values for three commonly studied TRPV4 antagonists across different species.

| Antagonist | Species | IC50 | Assay |

| GSK2193874 | Human | 40 nM[1] | Ca²⁺ influx |

| Rat | 2 nM[1] | Ca²⁺ influx | |

| HC-067047 | Human | 48 nM | Whole-cell patch clamp |

| Mouse | 17 nM | Whole-cell patch clamp | |

| Rat | 133 nM | Whole-cell patch clamp | |

| RN-1734 | Human | 2.3 µM | - |

| Mouse | 5.9 µM | - | |

| Rat | 3.2 µM | - |

Signaling Pathways and Antagonist Intervention

TRPV4 activation triggers several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the point at which TRPV4 antagonists exert their inhibitory effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPV4 channel in response to specific agonists and the inhibitory effect of antagonists.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV4 channel are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

A whole-cell patch-clamp configuration is established on a single cell.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

TRPV4 channels are activated by applying a specific agonist (e.g., 10 nM GSK1016790A) to the external solution.

-

Currents are recorded in response to voltage ramps from -100 mV to +100 mV.

-

The TRPV4 antagonist is then co-applied with the agonist to determine its inhibitory effect on the current.

-

-

Data Analysis: The current density (pA/pF) is calculated by dividing the current amplitude by the cell capacitance. The IC50 value for the antagonist is determined by fitting the concentration-response data to a Hill equation.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration in response to TRPV4 activation and its inhibition by antagonists.

Methodology:

-

Cell Culture: Cells expressing TRPV4 are grown on glass-bottom dishes.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM) or Fluo-4 AM (5 µM), in a buffer solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Imaging:

-

The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Cells are perfused with a physiological salt solution.

-

A baseline fluorescence is recorded before stimulation.

-

A TRPV4 agonist is applied to the cells, and the change in fluorescence intensity is recorded over time.

-

The TRPV4 antagonist is then added to the perfusion solution to assess its ability to block the agonist-induced calcium influx.

-

-

Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at two different excitation wavelengths (for Fura-2) or as a change in fluorescence intensity relative to the baseline (for Fluo-4). The IC50 for the antagonist is calculated from the concentration-response curve.

References

The Synthesis and Structure of TRPV4 Antagonist GSK2798745: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective calcium-permeable cation channel, is implicated in a variety of physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. GSK2798745 has emerged as a potent, selective, and orally bioavailable antagonist of the TRPV4 ion channel, showing potential in preclinical and clinical studies for conditions such as pulmonary edema associated with congestive heart failure.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental characterization of GSK2798745.

Chemical Structure and Properties

GSK2798745, a member of the spirocarbamate class of compounds, possesses a complex molecular architecture.[3] Its systematic IUPAC name is 1-(((5S,7S)-3-(5-(2-hydroxypropan-2-yl)pyrazin-2-yl)-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl)methyl)-1H-benzo[d]imidazole-6-carbonitrile. The key structural features include a spiro-oxazolidinone core, a substituted benzimidazole moiety, and a pyrazine ring bearing a tertiary alcohol.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈N₆O₃ | [2] |

| Molecular Weight | 460.53 g/mol | |

| CAS Number | 1419609-94-1 | |

| hTRPV4 IC₅₀ | 1.8 nM | |

| rTRPV4 IC₅₀ | 1.6 nM | |

| Solubility | DMSO: 250 mg/mL (542.85 mM) |

Synthesis of GSK2798745

The synthesis of GSK2798745 and related spirocarbamate analogs has been described in the patent literature. The general synthetic strategy involves the construction of the key spirocarbamate core followed by coupling with the pyrazine and benzimidazole moieties. A detailed, multi-step synthesis for a closely related metabolite of GSK2798745 has been published, providing insight into the synthetic route. The following diagram illustrates a plausible synthetic pathway based on the available literature.

Caption: Plausible synthetic pathway for GSK2798745.

Experimental Protocols

Calcium Influx Assay for TRPV4 Antagonist Activity

This assay is a fundamental method for determining the inhibitory activity of compounds against the TRPV4 channel. The protocol involves the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Materials:

-

HEK293 cells stably expressing human TRPV4 (hTRPV4)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS and Geneticin)

-

Poly-D-lysine coated 384-well black, clear-bottom plates

-

Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fluo-4)

-

Pluronic F-127

-

TRPV4 agonist (e.g., GSK1016790A)

-

Test compound (GSK2798745)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader (e.g., FLIPR Tetra)

Procedure:

-

Cell Plating: Seed HEK293-hTRPV4 cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.

-

Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 6 µM Fluo-8 AM) and Pluronic F-127 (0.02%) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of GSK2798745 in assay buffer. Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Add a solution of the TRPV4 agonist (e.g., 1 nM GSK1016790A) to all wells to stimulate the channel. Simultaneously, begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the influx of calcium. The inhibitory effect of GSK2798745 is determined by comparing the agonist-induced calcium influx in the presence and absence of the antagonist. The IC₅₀ value is calculated by fitting the concentration-response data to a suitable pharmacological model.

Caption: Workflow for the calcium influx assay.

Endothelial Cell Impedance Assay

This assay provides a measure of endothelial barrier function and can be used to assess the ability of TRPV4 antagonists to block agonist-induced changes in endothelial cell shape and permeability.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Electric cell-substrate impedance sensing (ECIS) plates

-

TRPV4 agonist (e.g., GSK1016790A)

-

Test compound (GSK2798745)

-

ECIS instrument

Procedure:

-

Cell Seeding: Seed HUVECs onto the gold electrodes of the ECIS plates and grow to confluence.

-

Baseline Measurement: Place the plate on the ECIS instrument and measure the baseline impedance across the cell monolayer.

-

Compound Incubation: Add GSK2798745 at various concentrations to the wells and incubate.

-

Agonist Challenge: Add the TRPV4 agonist to induce a change in cell morphology and a corresponding drop in impedance.

-

Impedance Monitoring: Continuously monitor the impedance over time.

-

Data Analysis: The ability of GSK2798745 to inhibit the agonist-induced decrease in impedance is quantified.

TRPV4 Signaling Pathway

TRPV4 channels are activated by a diverse range of stimuli, including heat, osmotic pressure, and mechanical forces. Activation leads to an influx of calcium ions, which triggers downstream signaling cascades involved in various cellular responses.

References

- 1. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of TRPV4 Antagonists: A Technical Guide for Drug Discovery

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal ion channel activated by a diverse range of physical and chemical stimuli, has emerged as a compelling therapeutic target for a multitude of pathologies, including pulmonary edema, chronic pain, and certain genetic disorders.[1][2] The development of potent and selective TRPV4 antagonists is a key focus of ongoing drug discovery efforts. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of major classes of TRPV4 antagonists, details key experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of TRPV4-targeted therapeutics.

Introduction: The Therapeutic Promise of TRPV4 Antagonism

TRPV4 is a non-selective cation channel that plays a crucial role in cellular calcium signaling.[2] Its activation by stimuli such as heat, osmotic pressure, and mechanical stress implicates it in a wide array of physiological processes.[1] Dysregulation of TRPV4 activity is linked to various disease states, making it an attractive target for pharmacological intervention.[3] Notably, TRPV4 activation in the pulmonary vasculature contributes to increased permeability and edema, highlighting the potential of TRPV4 antagonists in treating conditions like congestive heart failure. Furthermore, its involvement in nociceptive signaling pathways has positioned it as a target for the development of novel analgesics. The pursuit of selective TRPV4 antagonists has led to the discovery of several distinct chemical scaffolds, each with a unique SAR profile.

Key Classes of TRPV4 Antagonists and their Structure-Activity Relationships

The discovery and optimization of TRPV4 antagonists have progressed through the exploration of several chemical series. This section details the SAR for three prominent classes: quinoline carboxamides, 1-piperidinylbenzimidazoles, and spirocarbamates.

Quinoline Carboxamides

The quinoline carboxamide scaffold has yielded potent and orally active TRPV4 blockers. Lead optimization efforts within this series have focused on substitutions at various positions of the quinoline core and the carboxamide moiety to enhance potency and improve pharmacokinetic properties. A notable example from this class is GSK2193874.

Table 1: Structure-Activity Relationship of Quinoline Carboxamide Analogs

| Compound ID | R1 | R2 | R3 | Human TRPV4 IC50 (nM) | Rat TRPV4 IC50 (nM) | Mouse TRPV4 IC50 (nM) |

| HC-067047 | H | 3-(trifluoromethyl)phenyl | 2-methyl-5-phenyl-1H-pyrrole-3-carboxamide | 48 | 133 | 17 |

| GSK2193874 | 7-bromo | 3-(trifluoromethyl)phenyl | 3-(1,4'-bipiperidin-1'-ylmethyl)-N-(1-phenylcyclopropyl) | Potent (nM range) | Potent (nM range) | Potent (nM range) |

Note: Comprehensive SAR data for GSK2193874 is proprietary; however, its discovery highlights the importance of the bipiperidine and phenylcyclopropyl moieties for high potency.

1-Piperidinylbenzimidazoles

High-throughput screening identified 1-piperidinylbenzimidazoles as a promising series of TRPV4 inhibitors. Optimization of this scaffold has focused on modifications of the piperidine nitrogen and the benzimidazole core.

Table 2: Structure-Activity Relationship of 1-Piperidinylbenzimidazole Analogs

| Compound ID | R-group on Piperidine Nitrogen | TRPV4 IC50 (µM) |

| 1 | Phenyl | Potent (nM range) |

| 5 | -SO2-Phenyl | >25 |

| 6 | -CO-NH-Phenyl | 1.8 |

| 7 | -CO-Phenyl | 1.1 |

Data extracted from a study on the optimization of this series.

Spirocarbamates

The spirocarbamate series has led to the identification of clinical candidates, such as GSK2798745, for the treatment of pulmonary edema associated with congestive heart failure. The SAR studies for this class have emphasized achieving a balance between potency, pharmacokinetic properties, and physicochemical characteristics.

Table 3: Structure-Activity Relationship of Spirocarbamate Analogs

| Compound ID | Modifications | TRPV4 IC50 (nM) | Rat Mean Residence Time (h) |

| Lead 1 | Initial Hit | 16 | 0.3 |

| GSK2798745 (30) | Optimized N-aryl pyrazine and methyl-cyclohexane core | Potent (nM range) | 4.9 |

Data reflects the successful optimization strategy to improve both potency and pharmacokinetic profile.

Molecular Basis of Antagonism: Binding to the Voltage-Sensing-Like Domain

Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the molecular mechanism of TRPV4 antagonism. These studies have revealed that antagonists bind to the voltage-sensing-like domain (VSLD) of the TRPV4 channel, stabilizing it in a closed state. Some antagonists bind to a canonical VSLD pocket, while others have been shown to interact with an extended pocket within the VSLD. This structural information is invaluable for the rational design of new and more potent TRPV4 inhibitors.

Experimental Protocols for Antagonist Evaluation

The characterization of novel TRPV4 antagonists relies on a suite of in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro Calcium Influx Assay

This assay is a primary screening method to determine the potency of TRPV4 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium increase.

Protocol:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human TRPV4 in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL G418. Plate cells overnight in 384-well black, clear-bottom plates.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM and 0.1% Pluronic F-127 in Hanks' Balanced Salt Solution).

-

Wash cells once with HBSS.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Addition and Agonist Challenge:

-

Prepare serial dilutions of the test antagonist compounds.

-

Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading using a fluorescence microplate reader (e.g., FLIPR Tetra).

-

Add a potent TRPV4 agonist, such as GSK1016790A, to all wells at a concentration that elicits a maximal response (e.g., EC80).

-

-

Data Acquisition and Analysis:

-

Immediately record the fluorescence signal for 1-5 minutes.

-

Calculate the antagonist's IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.

-

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is used to confirm the inhibitory effect of antagonists on TRPV4 currents.

Protocol:

-

Cell Preparation: Use cells expressing TRPV4 (e.g., HEK293 or primary endothelial cells) cultured on glass coverslips.

-

Recording Setup:

-

Use an EPC10 patch-clamp amplifier and appropriate software for data acquisition.

-

Maintain a holding potential of -60 mV.

-

Use standard intracellular (pipette) and extracellular (bath) solutions.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV) or step protocols to elicit TRPV4 currents.

-

-

Antagonist Application:

-

Record baseline TRPV4 currents in the presence of an agonist (e.g., GSK1016790A).

-

Perfuse the antagonist compound into the bath solution and record the inhibition of the agonist-induced current.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after antagonist application to determine the percentage of inhibition.

-

In Vivo Model of Pulmonary Edema

This in vivo model is crucial for evaluating the therapeutic efficacy of TRPV4 antagonists in a disease-relevant context.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats. All procedures should be approved by an Institutional Animal Care and Use Committee.

-

Induction of Pulmonary Edema:

-

Anesthetize the animals.

-

Administer a potent TRPV4 agonist, such as GSK1016790A, intravenously to induce pulmonary edema. This leads to a decrease in mean arterial pressure (MAP) and an increase in lung wet weight.

-

-

Antagonist Treatment:

-

Administer the test antagonist (e.g., intravenously or orally) at various doses prior to the agonist challenge.

-

-

Assessment of Efficacy:

-

Monitor MAP continuously.

-

At the end of the experiment, euthanize the animals and harvest the lungs.

-

Determine the lung wet weight to body weight ratio as an indicator of pulmonary edema.

-

-

Data Analysis:

-

Compare the lung weight to body weight ratio and MAP changes in antagonist-treated groups to the vehicle-treated control group to assess the protective effect of the antagonist.

-

Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of TRPV4 antagonist research.

Caption: TRPV4 signaling pathway and point of antagonist intervention.

Caption: General workflow for the discovery and development of TRPV4 antagonists.

Conclusion

The development of selective and potent TRPV4 antagonists holds significant promise for the treatment of a range of diseases. A thorough understanding of the structure-activity relationships within different chemical series is paramount for the design of new and improved inhibitors. This technical guide has summarized the key SAR findings for major antagonist classes, provided detailed experimental protocols for their characterization, and offered visual aids to conceptualize the underlying biology and drug discovery process. Continued research, guided by structural insights and robust preclinical evaluation, will be instrumental in translating the therapeutic potential of TRPV4 antagonism into clinical reality.

References

Unveiling the Molecular Grip: A Technical Guide to the TRPV4 Antagonist Binding Site

For Immediate Release

This technical guide provides an in-depth analysis of the binding site for antagonists on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a critical target for therapeutic intervention in a range of diseases, including edema, pain, and respiratory conditions.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, synthesizes structural and functional data from seminal studies, offering a comprehensive understanding of the molecular interactions that govern TRPV4 inhibition.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structures of the human and mouse TRPV4 channels in complex with various antagonists.[1][4] These studies have pinpointed a conserved allosteric binding pocket within the voltage-sensor-like domain (VSLD), providing a structural basis for the rational design of novel and more potent TRPV4 inhibitors.

The Antagonist Binding Pocket: A Hub of Molecular Interactions

The primary binding site for TRPV4 antagonists is a well-defined cavity located at the base of the S1-S4 bundle of the VSLD, a region also referred to as the "vanilloid pocket". This pocket is strategically positioned to allosterically modulate channel gating. Both synthetic agonists and antagonists have been shown to occupy this site, underscoring its importance in regulating channel activity.

Structural studies of TRPV4 in complex with antagonists such as HC-067047 and GSK2798745 have revealed the key amino acid residues that form this binding pocket. These residues, primarily located on the S1, S2, S3, and S4 transmembrane helices, as well as the S2-S3 linker, create a hydrophobic and polar environment conducive to small molecule binding.

Key Interacting Residues

Mutagenesis and structural data have identified several key residues crucial for antagonist binding. While the specific interactions may vary between different antagonist chemotypes, a common set of residues consistently contributes to the binding affinity.

| Residue (Human TRPV4) | Location | Interaction Type | Antagonist(s) | Reference(s) |

| N474 | S1 | Hydrogen Bond | 4α-PDD, HC-067047 | |

| F524 | S2 | Hydrophobic | GSK2798745 | |

| D546 | S2-S3 Linker | Polar Contact | HC-067047 | |

| Y553 | S3 | Aromatic/Hydrophobic | 4α-PDD, GSK1016790A, GSK2798745 | |

| Y591 | S4 | Hydrogen Bond/Aromatic | 4α-PDD, HC-067047, GSK2798745 | |

| F592 | S4 | Hydrophobic | HC-067047 |

Quantitative Analysis of Antagonist Binding

The potency of TRPV4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPV4 channel activity.

| Antagonist | Species | IC50 (nM) | Reference(s) |

| HC-067047 | Human | 48 | |

| HC-067047 | Mouse | 17 | |

| HC-067047 | Rat | 133 | |

| GSK2798745 | Human | 1.8 | |

| GSK2798745 | Rat | 1.6 | |

| NSC151066 | Xenopus tropicalis (tested on human TRPV4) | 145 |

Experimental Determination of the Binding Site

A combination of computational and experimental techniques has been instrumental in defining the TRPV4 antagonist binding site.

In Silico Drug Discovery and Molecular Dynamics

-

Homology Modeling and Docking: Initial hypotheses about the binding site were often generated using homology models of the TRPV4 channel, based on the structures of related TRP channels. Virtual screening of large compound libraries against these models helped identify potential new inhibitors.

-

Molecular Dynamics (MD) Simulations: MD simulations are employed to assess the stability of the antagonist-channel complex and to refine the binding poses of the ligands within the pocket.

Cryo-Electron Microscopy (Cryo-EM)

The most definitive insights into the antagonist binding site have come from cryo-EM structures of the TRPV4 channel in complex with antagonists.

Experimental Workflow for Cryo-EM Structure Determination

Caption: Workflow for determining the structure of the TRPV4-antagonist complex using cryo-EM.

Site-Directed Mutagenesis and Functional Assays

To validate the structural findings, site-directed mutagenesis is used to substitute key residues within the proposed binding pocket with non-interacting amino acids (e.g., alanine). The effect of these mutations on the antagonist's inhibitory activity is then measured using functional assays.

Experimental Protocol for Mutagenesis and Functional Validation

Caption: Protocol for validating the role of specific residues in antagonist binding.

A commonly used functional assay is the measurement of intracellular calcium influx in cells expressing either wild-type or mutant TRPV4 channels. A significant increase in the IC50 value for an antagonist in a mutant channel compared to the wild-type indicates that the mutated residue is important for binding.

Signaling Pathway and Mechanism of Inhibition

TRPV4 is a non-selective cation channel, and its activation leads to an influx of Ca2+, initiating various downstream signaling cascades. Antagonists that bind to the VSLD pocket stabilize the channel in a closed conformation, preventing the conformational changes required for channel opening in response to stimuli. This allosteric inhibition effectively blocks the influx of cations and the subsequent cellular responses.

Simplified TRPV4 Signaling and Antagonist Inhibition

Caption: Mechanism of TRPV4 antagonist-mediated inhibition of downstream signaling.

Conclusion

The elucidation of the antagonist binding site on the TRPV4 channel represents a significant advancement in the field of TRP channel pharmacology. The detailed structural and functional data now available provide a robust framework for the structure-based design of next-generation TRPV4 antagonists with improved potency and selectivity. This knowledge is poised to accelerate the development of novel therapeutics for a wide range of debilitating diseases.

References

- 1. Structural Pharmacology of TRPV4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]

- 3. Recent advances in TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of ligand activation and inhibition in a mammalian TRPV4 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Characterization of TRPV4 Antagonist 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as pain, inflammation, and edema has made it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and characterization of "TRPV4 antagonist 4" (also referred to as compound 2b), a potent and selective inhibitor of the TRPV4 channel. This guide will detail its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Pharmacological Profile and Quantitative Data

"this compound" is a novel benzimidazole derivative identified as a highly potent antagonist of the TRPV4 channel. Its discovery represents a significant advancement in the development of selective TRPV4 inhibitors for potential therapeutic use, particularly in conditions such as acute lung injury.

Table 1: In Vitro Potency and Functional Activity

| Parameter | Value | Cell Line/System | Assay Type |

| IC50 | 22.65 nM[1] | CHO cells stably expressing human TRPV4 | Calcium Imaging |

| Inhibition of TRPV4 Current | Significant inhibition at 1 µM[1] | CHO cells stably expressing human TRPV4 | Whole-Cell Patch Clamp |

| Effect on Endothelial Permeability | Suppression of LPS-induced permeability[1] | Human Umbilical Vein Endothelial Cells (HUVECs) | Permeability Assay |

Table 2: In Vivo Efficacy in a Mouse Model of Acute Lung Injury (ALI)

| Parameter | "this compound" (1 mg/kg, i.p.) | HC-067047 (Comparator) | Vehicle Control |

| Lung Wet-to-Dry (W/D) Ratio | Significantly reduced[1] | Less effective than "this compound"[1] | Elevated |

| Bronchoalveolar Lavage Fluid (BALF) Protein Concentration | Significantly decreased | Less effective than "this compound" | Elevated |

| Lung Pathology | Greatly improved | - | Severe injury |

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Formula | C28H32Cl2N6O |

| Molecular Weight | 539.50 g/mol |

| CAS Number | 2918803-89-9 |

Experimental Protocols

The characterization of "this compound" involved a series of detailed in vitro and in vivo experiments. The following are protocols for the key assays performed:

Calcium Imaging Assay for IC50 Determination

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV4 were cultured in standard growth medium.

-

Cell Plating: Cells were seeded into 96-well plates and grown to confluence.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Application: Various concentrations of "this compound" were pre-incubated with the cells.

-

TRPV4 Activation: The TRPV4 agonist GSK1016790A was added to stimulate calcium influx.

-

Fluorescence Measurement: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch Clamp Electrophysiology

-

Cell Preparation: CHO cells expressing human TRPV4 were plated on glass coverslips.

-

Recording Setup: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and data acquisition system.

-

Pipette and Bath Solutions: The intracellular pipette solution contained a physiological concentration of ions, while the extracellular bath solution mimicked the physiological extracellular environment.

-

Current Elicitation: TRPV4 currents were elicited by applying the agonist GSK1016790A (100 nM) to the bath solution.

-

Antagonist Application: "this compound" (1 µM) was applied to the bath to assess its inhibitory effect on the agonist-induced currents.

-

Data Acquisition and Analysis: Currents were recorded and analyzed to determine the percentage of inhibition.

HUVEC Permeability Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured on transwell inserts to form a monolayer.

-

Induction of Permeability: Lipopolysaccharide (LPS) was added to the culture medium to induce an increase in endothelial permeability.

-

Treatment: "this compound" was co-incubated with LPS.

-

Permeability Measurement: The passage of a tracer molecule (e.g., FITC-dextran) across the HUVEC monolayer was measured by sampling the medium in the lower chamber and quantifying the fluorescence.

-

Data Analysis: The reduction in tracer passage in the treated group compared to the LPS-only group was calculated to determine the effect on permeability.

In Vivo Mouse Model of Acute Lung Injury (ALI)

-

Animal Model: An acute lung injury model was established in mice.

-

Induction of ALI: Mice were challenged with an inflammatory agent such as Lipopolysaccharide (LPS) via inhalation.

-

Drug Administration: "this compound" was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg prior to LPS exposure.

-

Assessment of Lung Edema: At a specified time point after LPS challenge, the lung wet-to-dry (W/D) weight ratio was determined as an indicator of pulmonary edema.

-

Bronchoalveolar Lavage (BAL): BAL was performed to collect fluid from the lungs. The total protein concentration in the BAL fluid was measured as a marker of alveolar-capillary barrier disruption.

-

Histopathological Analysis: Lung tissues were collected, fixed, and stained (e.g., with H&E) for microscopic examination of lung injury, including edema, inflammation, and cellular infiltration.

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway in Acute Lung Injury

Activation of TRPV4 in the pulmonary endothelium by stimuli such as mechanical stress or inflammatory mediators leads to an influx of Ca2+. This rise in intracellular calcium triggers a cascade of downstream events, including the activation of signaling pathways that lead to the disruption of endothelial barrier integrity, resulting in pulmonary edema. "this compound" acts by blocking the channel, thereby preventing the initial Ca2+ influx and mitigating the subsequent inflammatory cascade and fluid leakage into the alveolar space.

Caption: TRPV4 Signaling in Acute Lung Injury and Point of Intervention.

Experimental Workflow for In Vivo Efficacy Testing

The in vivo evaluation of "this compound" followed a structured workflow to ensure robust and reproducible results.

Caption: Workflow for In Vivo Efficacy Assessment of this compound.

Conclusion

"this compound" has been identified as a potent and effective inhibitor of the TRPV4 ion channel. Its ability to significantly ameliorate the pathological features of acute lung injury in a preclinical model highlights its potential as a therapeutic candidate. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising compound. The elucidation of its mechanism of action within the TRPV4 signaling pathway offers valuable insights for targeting TRPV4 in inflammatory and edematous conditions.

References

"TRPV4 antagonist 4" selectivity profile against other TRP channels

An In-depth Technical Guide to the Selectivity Profile of TRPV4 Antagonist GSK2798745

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its involvement in pathological conditions such as pulmonary edema, pain, and inflammation has made it an attractive target for drug discovery. While the query specified "TRPV4 antagonist 4," this is not a standard nomenclature in scientific literature. A prominent, potent, and selective TRPV4 antagonist that has undergone clinical investigation is GSK2798745. This guide will focus on the selectivity profile of GSK2798745 against other TRP channels, providing a comprehensive overview for researchers, scientists, and drug development professionals.

GSK2798745 is an orally active TRPV4 ion channel blocker with high potency, exhibiting IC50 values of 1.8 nM for human TRPV4 (hTRPV4) and 1.6 nM for rat TRPV4 (rTRPV4)[1][2]. Its development has been aimed at treating conditions like pulmonary edema associated with congestive heart failure[3][4]. A critical aspect of its preclinical evaluation is its selectivity profile, ensuring minimal off-target effects on other members of the TRP channel family.

Data Presentation: Selectivity Profile of GSK2798745

The selectivity of GSK2798745 has been assessed against a panel of other TRP channels. The available data indicates a high degree of selectivity for TRPV4.

| TRP Channel Subtype | IC50 (µM) | Species | Assay Type | Reference |

| TRPV4 | 0.0018 | Human | Not Specified | [1] |

| TRPV4 | 0.0016 | Rat | Not Specified | |

| TRPM5 | > 25 | Not Specified | Not Specified | |

| TRPA1 | > 25 | Not Specified | Not Specified | |

| TRPC3 | > 25 | Not Specified | Not Specified | |

| TRPC6 | > 25 | Not Specified | Not Specified |

Experimental Protocols

The determination of ion channel selectivity is primarily conducted using two key experimental methodologies: fluorescence-based calcium assays (e.g., FLIPR) for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

FLIPR-Based Calcium Assay for Selectivity Screening

This method allows for rapid screening of a compound's activity against a panel of cell lines, each expressing a specific TRP channel. The assay measures changes in intracellular calcium concentration as an indicator of channel activation or inhibition.

Objective: To determine the inhibitory effect of GSK2798745 on agonist-induced calcium influx in cells expressing various TRP channels.

Methodology:

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8) are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic).

-

Cells are seeded into 384-well, black, clear-bottom microplates at a density that forms a confluent monolayer on the day of the assay and incubated overnight.

-

-

Dye Loading:

-

The following day, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The cells are incubated with the dye for a specified period (e.g., 1-2 hours) at 37°C and 5% CO2 to allow for de-esterification of the dye within the cells.

-

-

Compound Incubation and FLIPR Assay:

-

Varying concentrations of GSK2798745 are added to the wells and incubated for a predetermined time to allow for target engagement.

-

The microplate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken before the addition of a specific agonist for the TRP channel being tested (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol for TRPM8).

-

Upon agonist addition, the fluorescence intensity is monitored in real-time. The influx of calcium through the activated TRP channel leads to an increase in fluorescence.

-

-

Data Analysis:

-

The inhibitory effect of GSK2798745 is quantified by the reduction in the agonist-induced fluorescence signal.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane. It is used to confirm and characterize the inhibitory effects observed in high-throughput screens.

Objective: To directly measure the inhibition of agonist-evoked currents by GSK2798745 in cells expressing specific TRP channels.

Methodology:

-

Cell Preparation:

-

HEK293 cells transiently or stably expressing the TRP channel of interest are plated on glass coverslips.

-

-

Recording Setup:

-

A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

-

A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2) and mounted on a micromanipulator.

-

-

Whole-Cell Configuration and Data Acquisition:

-

The micropipette is brought into contact with a cell, and a high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and recording of the total ionic current across the cell membrane.

-

The cell is held at a specific holding potential (e.g., -60 mV).

-

Currents are evoked by applying a specific TRP channel agonist to the extracellular solution.

-

Once a stable baseline current is established, GSK2798745 is applied at various concentrations, and the reduction in the agonist-evoked current is recorded.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of GSK2798745.

-

IC50 values are determined by fitting the concentration-response data to the Hill equation.

-

Mandatory Visualizations

TRPV4 Signaling Pathway

Activation of the TRPV4 channel by various stimuli leads to an influx of calcium, which acts as a second messenger to initiate a cascade of downstream signaling events.

Caption: TRPV4 channel activation and downstream calcium signaling pathways.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of a compound like GSK2798745 involves a multi-step workflow, starting from high-throughput screening to more detailed electrophysiological characterization.

Caption: Experimental workflow for TRP channel antagonist selectivity profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK2798745 - Immunomart [immunomart.com]

- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TRPV4 Antagonists in Mechanotransduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a critical role in converting mechanical stimuli into intracellular calcium signals, a process known as mechanotransduction.[1] This channel is implicated in a wide array of physiological and pathophysiological processes, including cellular volume regulation, tissue development and remodeling, and the sensation of pain and inflammation.[2] Dysregulation of TRPV4 has been linked to various conditions such as osteoarthritis, fibrosis, and neuropathic pain, making it a compelling target for therapeutic intervention.[1][3]

This technical guide provides an in-depth overview of the effects of specific TRPV4 antagonists on mechanotransduction. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this field. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of TRPV4 antagonism and its potential therapeutic applications. The primary focus will be on the well-characterized antagonist HC067047 and other relevant compounds.

Data Presentation: Efficacy of TRPV4 Antagonists

The following tables summarize the quantitative data on the potency of commonly used TRPV4 antagonists in inhibiting TRPV4-mediated responses.

| Antagonist | Species/Cell Type | Assay | IC50 | Reference |

| HC067047 | Human | Inhibition of TRPV4-mediated currents | 48 nM | |

| Rat | Inhibition of TRPV4-mediated currents | 133 nM | ||

| Mouse | Inhibition of TRPV4-mediated currents | 17 nM | ||

| Endogenous mouse TRPV4 | Inhibition of 4α-PDH-induced response | 22 nM | ||

| GSK205 | Not Specified | Inhibition of TRPV4-mediated Ca2+ influx | 4.19 µM | |

| Porcine Articular Chondrocytes | Inhibition of Ca2+ influx | ~600 nM |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of TRPV4 antagonists on mechanotransduction are provided below.

Whole-Cell Patch-Clamp Recording in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from studies investigating the effect of HC067047 on mechanically activated currents in rat DRG neurons.

-

Cell Preparation:

-

Isolate DRG neurons from rats.

-

Culture the neurons for use in patch-clamp experiments.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pipettes should have a resistance of 2–5 MΩ.

-

The intracellular solution should contain (in mM): 135 K-gluconate, 5 KCl, 0.5 CaCl₂, 2 MgCl₂, 5 EGTA, 5 HEPES, 5 Na₂ATP, and 0.5 Na₂GTP (pH 7.3 with KOH).

-

The extracellular bath solution is a HEPES-buffered solution.

-

-

Mechanical Stimulation:

-

Apply stepwise-increasing mechanical stimuli to the cell.

-

-

Drug Application:

-

Record baseline mechanically activated currents.

-

Apply the TRPV4 antagonist HC067047 to the bath solution.

-

Record mechanically activated currents in the presence of the antagonist.

-

-

Data Analysis:

-

Measure the amplitude of the mechanically activated currents before and after antagonist application.

-

Perform statistical analysis to determine the significance of any observed inhibition.

-

Single-Fiber Recordings from Muscle-Nerve Ex Vivo Preparation

This method, used to assess the effect of HC067047 on afferent nerve discharge, is based on protocols from studies on rat skeletal muscle.

-

Preparation:

-

Isolate a muscle-nerve preparation from the rat hindlimb.

-

-

Recording:

-

Use a pressure-clamped single-fiber recording technique to record impulses from individual nerve fibers.

-

Identify and record from single group IV muscle afferents.

-

-

Mechanical Stimulation:

-

Apply ramped pressure to the receptive field of the muscle to evoke action potential discharges.

-

-

Drug Application:

-

Record baseline afferent discharge in response to mechanical stimulation.

-

Perfuse the preparation with a solution containing HC067047.

-

Record afferent discharge in the presence of the antagonist.

-

-

Analysis:

-

Quantify the discharge frequency and response magnitude before and after drug application.

-

Compare the results to determine the effect of TRPV4 antagonism.

-

In Vivo Decerebrate Rat Preparation for Muscle Mechanoreflex

This protocol evaluates the systemic effects of TRPV4 antagonism on the muscle mechanoreflex.

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

Perform a decerebration procedure.

-

Allow for a recovery period of at least 1 hour post-decerebration.

-

-

Measurement:

-

Record renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP).

-

-

Experimental Procedure:

-

Set a baseline resting tension for the hindlimb muscle.

-

Induce passive stretch of the hindlimb muscles to activate mechanically sensitive afferents.

-

Administer HC067047 via intra-arterial injection.

-

Repeat the passive muscle stretch.

-

-

Data Analysis:

-

Measure the change in RSNA and MAP in response to muscle stretch before and after administration of the antagonist.

-

Use statistical tests to assess the significance of the antagonist's effect.

-

Immunofluorescence for TRPV4 and Peripherin Co-localization in DRG Neurons

This protocol is used to visualize the co-expression of TRPV4 with a marker for C-fibers in DRG neurons innervating skeletal muscle.

-

Tissue Preparation:

-

Inject a retrograde tracer (e.g., DiI) into the gastrocnemius muscle of the rat to label innervating DRG neurons.

-

After a suitable incubation period, perfuse the animal and collect the L4-L6 DRGs.

-

Fix and section the DRGs.

-

-

Staining:

-

Incubate the sections with primary antibodies against TRPV4 and peripherin.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Mount the sections with a DAPI-containing medium to stain the nuclei.

-

-

Imaging and Analysis:

-

Use a fluorescence confocal microscope to capture images.

-

Analyze the merged images to identify co-localization of TRPV4 and peripherin in the DiI-labeled neurons.

-

Quantify the percentage of co-localization.

-

Chondrocyte Culture and Dynamic Compression Loading

This protocol is designed to study the role of TRPV4 in the metabolic response of chondrocytes to mechanical loading, using the antagonist GSK205.

-

Cell Culture:

-

Isolate chondrocytes from articular cartilage.

-

Encapsulate the chondrocytes in a hydrogel (e.g., agarose or alginate).

-

-

Mechanical Loading:

-

Subject the chondrocyte-laden constructs to dynamic compressive loading in a bioreactor. A typical regimen is 10% strain.

-

-

Antagonist Treatment:

-

Culture the constructs in the presence or absence of the TRPV4 antagonist GSK205 during the loading period.

-

-

Analysis:

-

Assess changes in gene expression of anabolic (e.g., collagen II, aggrecan) and catabolic (e.g., MMPs) markers using qRT-PCR.

-

Measure matrix biosynthesis and accumulation (e.g., sulfated glycosaminoglycans and total collagen).

-

Evaluate the mechanical properties of the constructs.

-

Valvular Interstitial Cell (VIC) Culture on Hydrogels of Varying Stiffness

This protocol investigates the influence of matrix stiffness on TRPV4-mediated myofibroblast differentiation.

-

Hydrogel Preparation:

-

Prepare hydrogels (e.g., polyethylene glycol-based) with varying stiffness to mimic healthy (soft) and diseased (stiff) valve tissue.

-

-

Cell Culture:

-

Isolate and culture primary VICs on the hydrogels.

-

-

Antagonist Treatment:

-

Treat the cells with a TRPV4 antagonist (e.g., GSK2193874).

-

-

Analysis:

-

Assess myofibroblast activation by examining cell morphology and the expression of α-smooth muscle actin (α-SMA).

-

Investigate downstream signaling pathways, such as YAP nuclear localization.

-

Signaling Pathways and Visualization

TRPV4-mediated mechanotransduction involves a cascade of intracellular signaling events initiated by calcium influx. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by TRPV4 antagonists.

General TRPV4 Mechanotransduction Pathway

References

Methodological & Application

Application Notes and Protocols for TRPV4 Antagonist 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Its involvement in pathological conditions such as pain, inflammation, and edema has made it a significant target for drug discovery.[1][2] TRPV4 antagonists are compounds that inhibit the activity of the TRPV4 channel, thereby preventing the influx of calcium ions into cells and blocking downstream signaling cascades.[1] This document provides detailed experimental protocols for characterizing "TRPV4 antagonist 4" and similar compounds, along with a summary of quantitative data for known TRPV4 antagonists and visualizations of relevant signaling pathways.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known TRPV4 antagonists across different species, providing a benchmark for evaluating the potency of "this compound".

| Antagonist | Species | IC50 (nM) | Experimental Conditions | Reference |

| GSK2193874 | Human | 40 | Inhibition of GSK634775A-induced calcium influx in hTRPV4-expressing HEK293 cells (FLIPR assay with Fura-4 dye). | |

| Rat | 2 | Inhibition of GSK634775A-induced calcium influx in rTRPV4-expressing cells. | ||

| HC-067047 | Human | 48 | Blockade of 4αPDD-induced calcium mobilization in hTRPV4-expressing CHO-K1 cells (FLIPR assay). | |

| Rat | 133 | Inhibition of 4α-PDD-induced currents in rTRPV4-expressing cells. | ||

| Mouse | 17 | Inhibition of 4α-PDD-induced currents in mTRPV4-expressing cells. | ||

| RN-1734 | Human | 2300 | Inhibition of TRPV4 activated by 4αPDD. | |

| Rat | 3200 | Inhibition of TRPV4 activated by 4αPDD. | ||

| Mouse | 5900 | Inhibition of TRPV4 activated by 4αPDD. |

Experimental Protocols

In Vitro Assays

1. Calcium Imaging Assay using a Fluorescent Plate Reader (FLIPR)

This protocol describes a no-wash, fluorescence-based method to measure changes in intracellular calcium concentration in response to TRPV4 activation and its inhibition by an antagonist.

Materials:

-

HEK293 cells stably expressing human TRPV4 (hTRPV4)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS and G418)

-

Poly-D-lysine coated 384-well black, clear-bottom plates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 or 6 Assay Kit)

-

Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)

-

TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate (4αPDD))

-

This compound (and other reference antagonists)

-

FLIPR Tetra or similar fluorescent plate reader

Procedure:

-

Cell Plating:

-

The day before the assay, seed hTRPV4-HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 10,000 cells/well in 25 µL of culture medium).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the FLIPR Calcium Assay Kit loading buffer according to the manufacturer's instructions.

-

Add an equal volume of the loading buffer to each well (e.g., 25 µL).

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of "this compound" and reference antagonists in Assay Buffer.

-

Prepare the TRPV4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

-

-

Measurement of Calcium Influx:

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

Initiate the automated addition of the agonist solution to all wells.

-

Immediately begin recording the fluorescence intensity for at least 2 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak response.

-

Normalize the data, with the response in the absence of antagonist as 100% and the response in the presence of a saturating concentration of a known antagonist as 0%.

-

Generate a dose-response curve and calculate the IC50 value for "this compound".

-

2. Whole-Cell Patch Clamp Electrophysiology

This protocol allows for the direct measurement of TRPV4 channel currents and their inhibition by an antagonist.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293 or primary cells)

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

TRPV4 agonist (e.g., GSK1016790A)

-

"this compound"

Procedure:

-

Preparation:

-

Plate cells on coverslips suitable for patch clamp recording.

-

Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Mount the coverslip in the recording chamber and perfuse with extracellular solution.

-

-

Recording:

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit TRPV4 currents.

-

-

Drug Application:

-

Establish a stable baseline current.

-

Apply the TRPV4 agonist to the bath to activate TRPV4 channels and record the resulting current.

-

After washing out the agonist, pre-incubate the cell with "this compound" for a defined period.

-

Co-apply the agonist and antagonist and record the inhibited current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for different concentrations of "this compound".

-

Determine the IC50 value.

-

In Vivo Assay

1. TRPV4 Agonist-Induced Pulmonary Edema in Rats

This model assesses the ability of a TRPV4 antagonist to prevent or reverse pulmonary edema induced by a TRPV4 agonist.

Materials:

-

Male Sprague-Dawley rats

-

TRPV4 agonist (GSK1016790A)

-

"this compound"

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for intravenous administration

-

Precision balance

Procedure:

-

Animal Preparation:

-

Anesthetize the rats.

-

For antagonist pre-treatment, administer "this compound" or vehicle intravenously at the desired dose and time before agonist challenge.

-

-

Induction of Pulmonary Edema:

-

Administer a single intravenous bolus of GSK1016790A (e.g., 2-10 µg/kg) to induce pulmonary edema. Higher doses (e.g., 12 µg/kg) can cause cardiovascular collapse.

-

-

Assessment of Pulmonary Edema:

-

At a specified time point after agonist administration, euthanize the animals.

-

Excise the lungs, blot them dry, and record the wet weight.

-

Dry the lungs in an oven at 80°C for 72 hours until a constant weight is achieved (dry weight).

-

Calculate the lung wet-to-dry weight ratio as an index of pulmonary edema.

-

-

Data Analysis:

-

Compare the lung wet-to-dry weight ratios between vehicle-treated and antagonist-treated groups.

-

Determine if "this compound" significantly reduces agonist-induced pulmonary edema.

-

Signaling Pathways and Visualizations

TRPV4 activation leads to an influx of Ca2+, which triggers various downstream signaling cascades. Key pathways implicated in the cellular responses to TRPV4 activation include the RhoA/ROCK and p38 MAPK pathways.

Caption: TRPV4 signaling cascade leading to cellular responses.

The activation of TRPV4 by various stimuli leads to an influx of calcium. This increase in intracellular calcium can activate the small GTPase RhoA and its downstream effector ROCK, leading to cytoskeletal rearrangements. Additionally, TRPV4-mediated calcium signaling can activate the p38 MAPK pathway, which is involved in apoptosis and inflammation. "this compound" is designed to block the initial step of this cascade by inhibiting the TRPV4 channel.

Caption: Workflow for characterizing a novel TRPV4 antagonist.

The experimental workflow for a novel TRPV4 antagonist begins with in vitro characterization to determine its potency (IC50) using methods like calcium imaging and patch clamp electrophysiology. Promising candidates then proceed to in vivo models, such as the agonist-induced pulmonary edema model, to assess their efficacy in a physiological context.

References

Application Notes and Protocols for TRPV4 Antagonist in Patch Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Its involvement in pathological conditions such as pain, inflammation, and respiratory diseases has made it a significant target for drug development.[3][4] This document provides detailed application notes and protocols for the use of a potent and selective TRPV4 antagonist, referred to here as "TRPV4 antagonist 4" (a representative compound with properties similar to well-characterized antagonists like GSK2193874 and HC-067047), in patch clamp electrophysiology studies.

TRPV4 antagonists are molecules designed to inhibit the activity of TRPV4 channels.[3] By binding to the channel, they prevent the influx of cations, primarily Ca2+, thereby modulating downstream signaling pathways. These antagonists are invaluable tools for elucidating the physiological and pathological roles of TRPV4.

Data Presentation: Quantitative Properties of Representative TRPV4 Antagonists

The following tables summarize the key quantitative data for two well-characterized TRPV4 antagonists, GSK2193874 and HC-067047, which can be considered representative of "this compound".

Table 1: Potency (IC50) of GSK2193874

| Species/Cell Line | IC50 Value | Reference |

| Rat TRPV4 (rTRPV4) | 2 nM | |

| Human TRPV4 (hTRPV4) | 40 nM |

Table 2: Potency (IC50) of HC-067047

| Species/Cell Line | IC50 Value | Reference |

| Mouse TRPV4 | 17 nM | |

| Human TRPV4 | 48 nM | |

| Rat TRPV4 | 133 nM | |

| Endogenous TRPV4 (4α-PDH mediated) | 22 nM |

Table 3: Selectivity of Representative TRPV4 Antagonists

| Antagonist | Channels Tested (No Significant Activity) | Reference |

| GSK2193874 | TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 (IC50 > 25 μM) | |

| HC-067047 | TRPV1, TRPV2, TRPV3, TRPM8 |

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of TRPV4 Currents

This protocol describes the methodology for recording whole-cell currents from cells expressing TRPV4 channels and assessing the inhibitory effect of a TRPV4 antagonist.

1. Cell Preparation:

-

Culture cells expressing endogenous or recombinant TRPV4 channels (e.g., HEK293, CHO, or primary cells like lens epithelial cells) on glass coverslips.

-

For primary cell culture, such as mouse lens epithelial cells, isolate the lens capsule with attached epithelium and allow cells to grow out from the explants.

2. Solutions:

-

External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

Note: Solution compositions can be modified based on the specific experimental requirements. For instance, to study Ca2+ influx, a Ca2+-containing internal solution with a Ca2+ indicator can be used.

-

3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

-

Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -60 mV.

4. Experimental Procedure:

-

Record baseline currents.

-

Apply a TRPV4 agonist, such as GSK1016790A (e.g., 10 nM), to the external solution to activate TRPV4 channels. This should induce an inward current at negative holding potentials.

-

To test the antagonist, pre-incubate the cells with the TRPV4 antagonist (e.g., 10 µM HC067047 for at least 30 minutes) before applying the agonist, or co-apply the antagonist with the agonist.

-

Alternatively, after activating the channel with an agonist, apply the TRPV4 antagonist to observe the inhibition of the current.

-

Use voltage protocols, such as voltage ramps (e.g., -100 mV to +100 mV over 300 ms) or voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 600 ms), to determine the current-voltage (I-V) relationship.

5. Data Analysis:

-

Measure the peak inward current amplitude in response to the agonist in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition to determine the antagonist's efficacy.

-

Construct a dose-response curve by applying varying concentrations of the antagonist to determine the IC50 value.

Protocol 2: Combined Cell-Attached and Whole-Cell Patch Clamp

This advanced technique allows for the recording of single-channel events in a patch of the membrane while simultaneously monitoring the whole-cell current.

1. Setup:

-

Use a dual-patch clamp setup with two manipulators and headstages.

2. Pipette Solutions:

-

Whole-Cell Pipette: Use the standard internal solution as described in Protocol 1.

-

Cell-Attached Pipette: Fill with the external solution containing a TRPV4 agonist (e.g., GSK1016790A).

3. Procedure:

-

Establish a whole-cell recording with the first pipette as described in Protocol 1.

-

With the second pipette, form a cell-attached patch on the same cell.

-

Apply voltage pulses through the cell-attached pipette to record single-channel currents activated by the agonist in the pipette.

-

Simultaneously record the whole-cell current to monitor the overall cellular response.

4. Data Analysis:

-

Analyze the single-channel conductance and open probability from the cell-attached recordings.

-